Oils, Melaleuca

Antibacterial MIC Gram-negative

Tea Tree Oil (TTO), derived from the Australian native plant Melaleuca alternifolia, is a complex essential oil comprising over 100 terpene hydrocarbons, primarily monoterpenes and their associated alcohols. The commercially standardized and internationally regulated form is the terpinen-4-ol chemotype, defined by ISO 4730:2025, which mandates a minimum of 30% terpinen-4-ol and a maximum of 15% 1,8-cineole to ensure consistent antimicrobial activity.

Molecular Formula C28H60O4P2S4Zn
Molecular Weight 716.4 g/mol
CAS No. 68649-42-3
Cat. No. B012277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOils, Melaleuca
CAS68649-42-3
SynonymsPhosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts; ZINCDIALKYLDITHIOPHOSPHATES; ZINCALKYLDITHIOPHOSPHATE; Dialkyl-C1-14-dithiophosphoric acid, zinc salt; Dialkyl(C1-C14)dithiophosphoric acid, zinc salt; Einecs 272-028-3; Zinc Dialkylphosphorodi
Molecular FormulaC28H60O4P2S4Zn
Molecular Weight716.4 g/mol
Structural Identifiers
SMILESCCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]
InChIInChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2
InChIKeyZKAQFYDDTYGBBV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water
Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes;  miscible in nonpolar solvents
Solubility: 1 vol in 2 vol of 85% ethanol

Tea Tree Oil (Melaleuca Oil, CAS 68649-42-3) Composition and ISO 4730:2025 Standard Overview for Scientific Procurement


Tea Tree Oil (TTO), derived from the Australian native plant Melaleuca alternifolia, is a complex essential oil comprising over 100 terpene hydrocarbons, primarily monoterpenes and their associated alcohols [1]. The commercially standardized and internationally regulated form is the terpinen-4-ol chemotype, defined by ISO 4730:2025, which mandates a minimum of 30% terpinen-4-ol and a maximum of 15% 1,8-cineole to ensure consistent antimicrobial activity [2]. This standardization is critical as M. alternifolia exhibits at least six naturally occurring chemotypes, with only the terpinen-4-ol dominant type suitable for therapeutic and industrial use [3]. Without adherence to this defined profile, product efficacy and safety become unreliable.

Chemotype-defined composition: Terpinen-4-ol chemotype per ISO 4730:2025 supports reproducible antimicrobial screening.
Formulation research fit: Reported activity retention in complex matrices aids formulation stability studies.
Authenticity and traceability: ATTIA Code of Practice certification provides supply-chain integrity for regulated research.

Why Generic Melaleuca Oil or Alternative Essential Oils Cannot Substitute for ISO 4730:2025 Tea Tree Oil


The procurement of a generic 'Melaleuca oil' or substitution with a similar essential oil introduces substantial risks of batch-to-batch variability in antimicrobial efficacy and safety. The native M. alternifolia plant yields six distinct chemotypes, only one of which—the terpinen-4-ol chemotype—provides the desired therapeutic profile [1]. Substitution with a different chemotype (e.g., a 1,8-cineole-dominant type) or a different species (e.g., Manuka, Niaouli, Eucalyptus) fails to provide equivalent performance. For instance, Manuka oil shows greater potency against some Gram-positive bacteria but is significantly less effective against the broad range of Gram-negative pathogens where TTO demonstrates superior activity [2]. This underscores the necessity of verifying compliance with the ISO 4730:2025 standard to ensure a specific, validated, and reproducible antimicrobial spectrum for research and industrial formulations.

  • Chemotype variation Alternative chemotypes (e.g., 1,8-cineole-dominant) may shift antimicrobial spectrum and research reproducibility.
  • Species substitution Other essential oils (Manuka, Eucalyptus) may show different Gram-negative coverage; reported lower broad-spectrum consistency.
  • Standard non-compliance Non-ISO 4730:2025 oils may lack verified terpinen-4-ol content and chiral authenticity markers, increasing batch variability.

Quantitative Evidence for Selecting ISO 4730:2025-Compliant Tea Tree Oil Over Alternatives


Superior Broad-Spectrum Antibacterial Activity of TTO Against Gram-Negative Pathogens Compared to Manuka and Eucalyptus Oils

In a head-to-head broth microdilution comparison against a panel of clinically relevant bacteria, Tea Tree Oil (TTO) demonstrated superior broad-spectrum activity against multiple Gram-negative pathogens where Manuka oil and Eucalyptus oil were less effective. The MIC for TTO was 0.25% v/v for key species like E. coli, K. pneumoniae, and S. flexneri [1]. While Manuka oil exhibited a lower MIC (0.12%) against Gram-positive S. aureus, it failed to match TTO's consistent low MIC across this range of Gram-negative organisms, which are often more challenging targets [1].

Reported broad-spectrum Gram-negative comparison
Head-to-head
TTO MIC 0.25% v/v vs Manuka oil higher MIC expected
E. coli, K. pneumoniae, S. flexneri
Supports broad-spectrum antimicrobial screening context for Gram-negative targets
Broth microdilution; GC-MS analyzed
Antibacterial MIC Gram-negative

Formulation Retention of Antimicrobial Activity After 8-Month Stability Study

Unlike many essential oils that can degrade or lose activity upon incorporation into complex matrices, a study on tea tree oil formulations demonstrated retained antimicrobial efficacy over an extended period. Microemulsions, liposomal dispersions, and multiple emulsions containing 5% w/w TTO were thermally stable for more than eight months [1]. Critically, the Minimum Inhibitory Concentration (MIC) of the formulated TTO against S. aureus and S. epidermidis remained at 1.0% v/v, which was directly comparable to the MIC of non-formulated (neat) tea tree oil, proving that its active components were not compromised by the formulation process or storage [1].

Formulation stability and activity retention
Reported
Formulated TTO MIC 1.0% v/v after >8 months
No loss vs non-formulated TTO
Supports formulation-stability review for extended shelf-life studies
5% w/w TTO in microemulsions, liposomes, multiple emulsions; pH 5.5
Formulation Stability Antimicrobial

Enhanced Authenticity Verification via ISO 4730:2025 Chiral Analysis Requirements

The ISO 4730:2025 standard enhances the ability to verify the authenticity of tea tree oil and detect adulteration by introducing specified enantiomeric (chiral) ranges for key components like α-terpineol, in addition to existing specifications for terpinen-4-ol [1]. This advanced analytical criterion distinguishes genuine, unadulterated TTO from chemically manipulated or synthetic alternatives that may mimic the bulk composition but fail on chiral specificity. For procurement, adherence to the 2025 standard provides a higher level of quality assurance against fraudulent or inferior materials compared to older standards or uncertified oils [1].

Chiral authenticity specification
Class-level
ISO 4730:2025 introduces enantiomeric ranges for α-terpineol
Enhances detection of synthetic adulteration
Supports authenticity verification and procurement quality control
Chiral GC analysis required; previous standard only covered terpinen-4-ol
Authenticity Adulteration Chiral Analysis

Enhanced Traceability and Biosecurity Compliance via ATTIA Code of Practice

Beyond the compositional requirements of ISO 4730, the Australian Tea Tree Industry Association (ATTIA) Code of Practice provides a comprehensive quality management system that offers significant procurement advantages. Oil produced under this code guarantees full traceability 'from seed to paddock, and distillery to drum' and ensures compliance with Australian biosecurity, safety, and pesticide regulations [1]. This level of supply chain integrity and regulatory oversight is a unique differentiator compared to many other essential oils or uncertified TTO sources, mitigating risks associated with contamination, pesticide residues, and unknown provenance [1].

Supply-chain traceability and biosecurity compliance
Class-level
ATTIA Code of Practice: full traceability from seed to drum
Includes biosecurity, safety, and pesticide compliance
Supports supply-chain integrity review for regulated research materials
Industry-specific framework; not applicable to non-certified oils
Traceability Quality Management Supply Chain

Recommended Application Scenarios for ISO 4730:2025 Tea Tree Oil Based on Quantitative Evidence


Topical Antimicrobial Formulations Requiring Broad-Spectrum Gram-Negative Activity

For acne treatments, wound care products, and antiseptic hand washes, the demonstrated 0.25% MIC of TTO against multiple Gram-negative pathogens like E. coli and K. pneumoniae [1] makes it the essential oil of choice. This evidence supports its use in formulations where broad-spectrum coverage is critical, outperforming alternatives like Manuka oil which, despite its lower MIC for Gram-positive S. aureus (0.12%), lacks the same potency against this wider range of Gram-negative targets [1].

Development of Stable, Long-Shelf-Life Cosmetic or Pharmaceutical Products

Manufacturers can confidently incorporate TTO into complex formulations such as microemulsions, liposomal dispersions, and multiple emulsions. The evidence shows that TTO at 5% w/w retains its antimicrobial activity (MIC unchanged at 1.0% v/v for S. aureus and S. epidermidis) after more than eight months of stability testing [2]. This ensures that the final product will maintain its intended efficacy throughout its shelf life, a key differentiator from less stable alternatives.

Procurement for Regulated Industries Requiring Full Traceability and Authenticity

When developing products for pharmaceutical, medical device, or high-end cosmetic markets, procurement should be restricted to TTO certified under both ISO 4730:2025 and the ATTIA Code of Practice. This dual certification provides the highest level of quality assurance, combining internationally recognized compositional standards (including chiral analysis to prevent adulteration) [3] with a comprehensive traceability and compliance framework [3]. This mitigates supply chain risks and simplifies regulatory documentation.

In Vitro Research on Antimicrobial Susceptibility and Resistance Mechanisms

For laboratory studies investigating antimicrobial agents, using a well-characterized, standardized compound is paramount. ISO 4730:2025-compliant TTO provides a defined, reproducible reference material with known activity against a panel of bacteria [1] and established chemotype genetics [4]. This reduces experimental variability compared to uncharacterized oils or alternative species with undefined chemotypes, ensuring that research findings are robust and reproducible.

Application
Selection Property
Validation Focus
Topical antimicrobial formulation research (Gram-negative focus)
Reported broad-spectrum MIC profile against Gram-negative pathogens
Verify target-pathogen MIC with product lot
Stable cosmetic/pharmaceutical formulation studies
Documented activity retention in multiple formulations (>8 months)
Confirm antimicrobial activity after storage and matrix incorporation
Regulated-industry material procurement
Dual ISO 4730:2025 and ATTIA Code of Practice certification
Supply-chain traceability and chiral authenticity verification
In vitro antimicrobial susceptibility and resistance research
Standardized terpinen-4-ol chemotype with published activity profiles
Ensure reference material consistency across experimental replicates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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